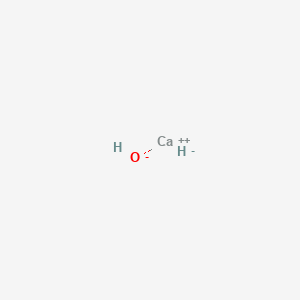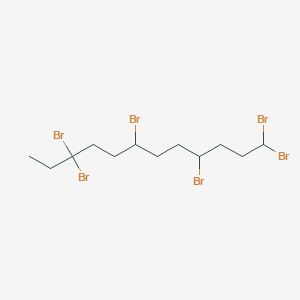
Calcium monohydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium monohydroxide, with the chemical formula CaHO, is a compound that consists of calcium, hydrogen, and oxygen It is known for its significance in various scientific fields, including chemistry, biology, and astrophysics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium monohydroxide can be synthesized through various methods. One common approach involves the reaction of calcium with water, which produces calcium hydroxide and hydrogen gas. The reaction is as follows: [ \text{Ca} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced through the hydration of calcium oxide (quicklime). The process involves adding water to calcium oxide, resulting in the formation of calcium hydroxide: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ]
Analyse Chemischer Reaktionen
Types of Reactions: Calcium monohydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium oxide and water.
Reduction: It can be reduced to elemental calcium and water.
Substitution: this compound can participate in substitution reactions with acids to form calcium salts and water.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like hydrogen gas.
Substitution: Typically involves acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Calcium oxide and water.
Reduction: Elemental calcium and water.
Substitution: Calcium salts (e.g., calcium chloride, calcium sulfate) and water.
Wissenschaftliche Forschungsanwendungen
Calcium monohydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other calcium compounds.
Biology: this compound is studied for its role in biological systems, particularly in bone formation and cellular signaling.
Medicine: It is used in medical treatments, such as antacids and calcium supplements.
Industry: The compound is utilized in the production of cement, as a neutralizing agent in wastewater treatment, and in the manufacturing of paper.
Wirkmechanismus
The mechanism of action of calcium monohydroxide involves its interaction with various molecular targets and pathways. In biological systems, calcium ions play a crucial role in signal transduction pathways, muscle contraction, and bone mineralization. The compound dissociates to release calcium ions, which then participate in these physiological processes.
Vergleich Mit ähnlichen Verbindungen
Calcium monohydroxide can be compared with other similar compounds, such as:
Calcium oxide (CaO): Unlike this compound, calcium oxide is a strong base and reacts vigorously with water to form calcium hydroxide.
Calcium carbonate (CaCO3): This compound is commonly found in nature as limestone and reacts with acids to release carbon dioxide.
Calcium chloride (CaCl2): It is highly soluble in water and is used for de-icing and as a drying agent.
Uniqueness: this compound is unique due to its intermediate properties between calcium oxide and calcium carbonate. It is less reactive than calcium oxide but more soluble than calcium carbonate, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
12177-67-2 |
|---|---|
Molekularformel |
CaH2O |
Molekulargewicht |
58.09 g/mol |
IUPAC-Name |
calcium;hydride;hydroxide |
InChI |
InChI=1S/Ca.H2O.H/h;1H2;/q+2;;-1/p-1 |
InChI-Schlüssel |
LOFSDXHUDXULTI-UHFFFAOYSA-M |
Kanonische SMILES |
[H-].[OH-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)













